Tolebrutinib - 1971920-73-6

Tolebrutinib

Catalog Number: EVT-285920
CAS Number: 1971920-73-6
Molecular Formula: C26H25N5O3
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolebrutinib, also known as PRN2246, SAR442168, or BTK'168, is a potent, brain-penetrant, covalent Bruton's tyrosine kinase (BTK) inhibitor. [, , , ] It is classified as a small molecule drug and plays a significant role in scientific research, particularly in the field of immunology and neuroimmunology. [, ] Tolebrutinib has been investigated for its potential in modulating immune responses by targeting BTK, a key enzyme involved in B cell and microglia activation. [, , ]

Synthesis Analysis

The primary chemical reaction associated with Tolebrutinib is its covalent modification of the BTK enzyme. [, , ] The acrylamide group of Tolebrutinib undergoes a Michael addition reaction with the cysteine residue in the active site of BTK, forming a stable covalent bond. This irreversible binding leads to prolonged inhibition of BTK activity. [, , ]

Mechanism of Action

Tolebrutinib exerts its effects by irreversibly inhibiting BTK. [, , ] BTK is a crucial enzyme in the B-cell receptor and Fc receptor signaling pathways. [] By inhibiting BTK, Tolebrutinib disrupts downstream signaling cascades, leading to:

  • Reduced B cell activation and proliferation. [, ]
  • Inhibition of microglia activation and subsequent inflammatory responses. [, , ]

This dual action on both B cells and microglia makes Tolebrutinib a promising candidate for modulating both peripheral and central nervous system inflammation. [, ]

Physical and Chemical Properties Analysis
  • Small molecule size: Facilitates crossing the blood-brain barrier to exert effects within the central nervous system. [, , ]
  • Covalent binding properties: Enables irreversible inhibition of BTK, leading to prolonged pharmacological activity. [, , ]
Applications
  • Investigating BTK signaling pathways: As a highly selective and irreversible BTK inhibitor, Tolebrutinib serves as a valuable tool for studying the role of BTK in various cellular processes, including B cell activation, microglia function, and inflammatory responses. [, , ]
  • Developing novel therapeutic strategies for immune-mediated diseases: Tolebrutinib's ability to suppress both B cell and microglia activation makes it a promising candidate for treating diseases with underlying immune dysregulation, particularly those affecting the central nervous system. [, ]
  • PET imaging of BTK: Radiosynthesis of [11C]Tolebrutinib allows for its potential use as a PET imaging agent. This could provide valuable insights into BTK distribution and target engagement in vivo, aiding in the development and evaluation of BTK-targeted therapies. [, ]

Ibrutinib

  • Compound Description: Ibrutinib is a first-in-class, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It forms a covalent bond with a cysteine residue in the BTK active site. Ibrutinib has been approved for the treatment of various B-cell malignancies. []

Evobrutinib

  • Compound Description: Evobrutinib is another irreversible, covalent BTK inhibitor currently in Phase III clinical trials for relapsing and progressive MS. [] Like tolebrutinib, it demonstrates good brain penetration. []

Fenebrutinib

  • Compound Description: Fenebrutinib is a reversible, non-covalent BTK inhibitor also under investigation for MS treatment. It exhibits a slow off-rate from BTK, leading to sustained target inhibition. [, ]
  • Relevance: Compared to tolebrutinib, fenebrutinib employs a different binding mechanism (reversible vs. irreversible) and has a distinct pharmacokinetic profile. Research suggests that tolebrutinib achieves higher CNS exposure relative to its potency, potentially leading to superior target engagement in the CNS compared to fenebrutinib. [, , ]

Orelabrutinib

  • Compound Description: Orelabrutinib is an irreversible, covalent BTK inhibitor being investigated in a Phase II trial for MS. []
  • Relevance: Orelabrutinib shares the same binding mechanism as tolebrutinib and evobrutinib, but its clinical development stage and specific characteristics in the context of MS require further investigation. []

BIIB091

  • Compound Description: BIIB091 is a reversible, non-covalent BTK inhibitor currently in Phase I clinical trials for MS. []
  • Relevance: Similar to fenebrutinib, BIIB091 utilizes a reversible binding mechanism to inhibit BTK. This contrasts with the irreversible covalent binding of tolebrutinib. Further research is needed to determine the clinical implications of these differences in MS. []

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor approved for treating certain B-cell malignancies. []
  • Relevance: Similar to ibrutinib, acalabrutinib demonstrates the potential for bleeding events, unlike some other BTK inhibitors, including tolebrutinib. [] This highlights the varied clinical profiles and potential side effects within the class of BTK inhibitors.

Zanubrutinib

  • Compound Description: Zanubrutinib is another second-generation, irreversible BTK inhibitor with approval for specific B-cell malignancies in the United States, Europe, and China. []
  • Relevance: Zanubrutinib, alongside acalabrutinib and ibrutinib, exemplifies the use of irreversible BTK inhibitors in oncology, a different therapeutic area than tolebrutinib's focus on MS. []

Tirabrutinib

  • Compound Description: Tirabrutinib is a second-generation, irreversible BTK inhibitor currently approved for use in Japan. []
  • Relevance: The restricted approval of tirabrutinib compared to the broader use of other BTK inhibitors like ibrutinib underscores the diverse developmental trajectories and regulatory considerations within this drug class, which also applies to tolebrutinib as it progresses through clinical trials. []

Branebrutinib

  • Compound Description: Branebrutinib is an irreversible BTK inhibitor that, in contrast to ibrutinib and similar drugs, has not been associated with bleeding events in clinical trials. []
  • Relevance: The distinct safety profile of branebrutinib, specifically its lack of reported bleeding events, highlights the variability in adverse effects within the class of BTK inhibitors, to which tolebrutinib belongs. [] This emphasizes the importance of individual drug characteristics and potential off-target activities.

BMS-986142

  • Compound Description: BMS-986142 is a reversible BTK inhibitor investigated for its potential in treating rheumatoid arthritis and lupus erythematosus. It has not shown evidence of bleeding as a side effect in clinical trials. []
  • Relevance: The absence of reported bleeding events with BMS-986142, unlike some other BTK inhibitors like ibrutinib, underscores the diversity in safety profiles within this drug class. This difference may be attributed to the specific binding properties and selectivity of each BTK inhibitor, including tolebrutinib. []

Rilzabrutinib

  • Compound Description: Rilzabrutinib represents a unique case as a reversible covalent BTK inhibitor currently undergoing phase 3 clinical trials for pemphigus and immune thrombocytopenia. Notably, it has not been linked to bleeding events. [, ]
  • Relevance: Rilzabrutinib's distinct reversible covalent binding mechanism, coupled with its favorable safety profile concerning bleeding, emphasizes the variability within the BTK inhibitor class. This further highlights the importance of understanding the specific binding mechanisms and potential off-target effects of each BTK inhibitor, including tolebrutinib, in relation to their clinical outcomes. [, ]

Remibrutinib

  • Compound Description: Remibrutinib is a highly selective covalent BTK inhibitor currently under clinical investigation for autoimmune dermatological disorders. Its high selectivity contributes to a reduced risk of off-target effects. []
  • Relevance: Remibrutinib's profile emphasizes the importance of selectivity in designing safer and more effective BTK inhibitors. This is also a crucial consideration for tolebrutinib, as its selectivity for BTK over other kinases can influence its efficacy and safety profile. []

Properties

CAS Number

1971920-73-6

Product Name

Tolebrutinib

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1

InChI Key

KOEUOFPEZFUWRF-LJQANCHMSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

Tolebrutinib

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.